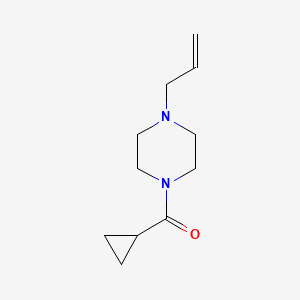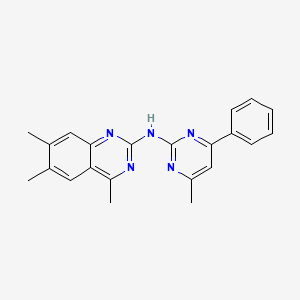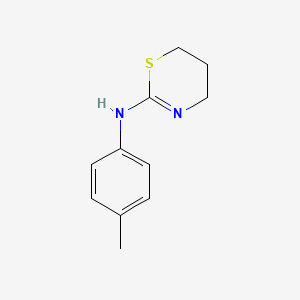![molecular formula C17H21NO2 B5305730 N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide](/img/structure/B5305730.png)
N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide, also known as BIA, is a chemical compound that has gained attention in the scientific community due to its potential as a drug candidate. BIA is a small molecule that has shown promising results in preclinical studies as an anti-inflammatory and analgesic agent.
Mecanismo De Acción
The exact mechanism of action of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide is not fully understood. However, it is believed that N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide may also act on the endocannabinoid system, which is involved in pain and inflammation.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has been shown to reduce inflammation and pain. N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has also been shown to have antioxidant properties and to protect against oxidative stress. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide is that it is a small molecule, which makes it easier to synthesize and modify than larger molecules such as proteins. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has shown promising results in preclinical studies as an anti-inflammatory and analgesic agent. However, one limitation of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide. One area of interest is the development of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide as a drug candidate for the treatment of inflammatory and neuropathic pain. Another area of interest is the study of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide's potential use in treating other conditions such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide and to design experiments to study its effects.
Métodos De Síntesis
The synthesis of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide involves a multi-step process. The first step involves the preparation of 2-methoxyphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with bicyclo[2.2.1]hept-2-ene to form the corresponding amide. The amide is then subjected to a Wittig reaction with an appropriate phosphonium ylide to form the final product, N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide.
Aplicaciones Científicas De Investigación
N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has been studied extensively for its potential use as an anti-inflammatory and analgesic agent. In preclinical studies, N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has also been studied for its potential use in treating other conditions such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-N-(2-bicyclo[2.2.1]heptanyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-20-16-5-3-2-4-13(16)8-9-17(19)18-15-11-12-6-7-14(15)10-12/h2-5,8-9,12,14-15H,6-7,10-11H2,1H3,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCYEJNDNFFCOF-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197024 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride](/img/structure/B5305657.png)


![5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5305700.png)

![(2S*,4S*,5R*)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5305705.png)
![6-(2-bromo-5-ethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305710.png)
![2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5305717.png)


![2-(octylsulfonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5305741.png)
![methyl 4-{5-[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5305745.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylthio)acetamide](/img/structure/B5305748.png)
![methyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305756.png)